molecular formula C22H35NO8 B3040641 endo-BCN-PEG4-acid CAS No. 2226472-38-2

endo-BCN-PEG4-acid

Cat. No.: B3040641
CAS No.: 2226472-38-2
M. Wt: 441.5 g/mol
InChI Key: MOPSTLKSTPBGBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

endo-BCN-PEG4-acid is a compound used extensively in click chemistry. It contains a bicyclo[6.1.0]nonyne (BCN) group and a terminal carboxylic acid group. The BCN group is known for its high reactivity with azide-tagged compounds or biomolecules, making it a valuable reagent in bioconjugation and other chemical biology applications. The polyethylene glycol (PEG) spacer in the compound enhances its solubility in aqueous media, which is beneficial for various biochemical reactions .

Scientific Research Applications

endo-BCN-PEG4-acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in click chemistry for the synthesis of complex molecules and bioconjugates.

    Biology: Employed in the labeling and tracking of biomolecules, enabling the study of biological processes at the molecular level.

    Medicine: Utilized in the development of drug delivery systems and diagnostic tools.

    Industry: Applied in the production of advanced materials and nanotechnology.

Mechanism of Action

Target of Action

The primary target of endo-BCN-PEG4-acid is the azide-tagged compound or biomolecule . The compound is designed to interact with these targets, which play a crucial role in various biological processes.

Mode of Action

This compound is a click chemistry reagent with a BCN group and a terminal carboxylic acid (CO2H) . The terminal carboxylic acid is reactive with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The BCN group can react with azide-tagged compounds or biomolecules . This interaction results in the formation of a stable complex, which can then participate in further reactions or processes.

Biochemical Pathways

This compound is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins . This affects the protein degradation pathway, leading to downstream effects on various cellular processes.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its chemical properties. The hydrophilic PEG spacer in the compound increases its solubility in aqueous media , which can impact its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of this compound’s action is the formation of a stable amide bond with primary amine groups and the reaction with azide-tagged compounds or biomolecules . This can lead to the selective degradation of target proteins when the compound is used as a PROTAC linker . The molecular and cellular effects of this action depend on the specific azide-tagged compound or biomolecule that the compound interacts with.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of activators such as EDC or HATU is necessary for the compound to react with primary amine groups . Additionally, the compound’s solubility in aqueous media suggests that its action, efficacy, and stability may be influenced by the hydration level of the environment

Safety and Hazards

Endo-BCN-PEG4-acid may cause respiratory irritation, skin irritation, and serious eye irritation . It should be used only outdoors or in a well-ventilated area . Contact with skin should be avoided, and contaminated clothing should be washed before reuse .

Future Directions

Endo-BCN-PEG4-acid is a promising compound in the field of drug delivery . Its ability to form stable amide bonds with primary amine groups and react with azide-tagged biomolecules makes it a valuable tool in the synthesis of PROTACs . This could lead to the development of new therapeutic strategies for various diseases.

Biochemical Analysis

Biochemical Properties

The BCN group in endo-BCN-PEG4-acid can react with azide-tagged biomolecules . This reaction is a key part of the biochemical interactions of this compound. Specific enzymes, proteins, and other biomolecules that interact with this compound are not mentioned in the available resources.

Molecular Mechanism

The molecular mechanism of this compound involves the reaction of the BCN group with azide-tagged biomolecules . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of endo-BCN-PEG4-acid typically involves the following steps:

    Formation of BCN Group: The BCN group is synthesized through a series of reactions starting from bicyclo[6.1.0]non-4-yn-9-ylmethanol. This involves oxidation and functionalization to introduce the desired reactive groups.

    PEGylation: The BCN group is then linked to a polyethylene glycol (PEG) chain. This step often involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of stable amide bonds.

    Introduction of Carboxylic Acid Group: The terminal carboxylic acid group is introduced through further functionalization of the PEG chain

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

endo-BCN-PEG4-acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its:

Properties

IUPAC Name

3-[2-[2-[2-[2-(9-bicyclo[6.1.0]non-4-ynylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35NO8/c24-21(25)7-9-27-11-13-29-15-16-30-14-12-28-10-8-23-22(26)31-17-20-18-5-3-1-2-4-6-19(18)20/h18-20H,3-17H2,(H,23,26)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPSTLKSTPBGBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2COC(=O)NCCOCCOCCOCCOCCC(=O)O)CCC#C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421932-54-8
Record name exo-BCN-PEG4-acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
endo-BCN-PEG4-acid
Reactant of Route 2
endo-BCN-PEG4-acid
Reactant of Route 3
Reactant of Route 3
endo-BCN-PEG4-acid
Reactant of Route 4
Reactant of Route 4
endo-BCN-PEG4-acid
Reactant of Route 5
Reactant of Route 5
endo-BCN-PEG4-acid
Reactant of Route 6
endo-BCN-PEG4-acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.